molecular formula C12H16N2O2 B2782474 1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1421512-93-7

1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2782474
CAS No.: 1421512-93-7
M. Wt: 220.272
InChI Key: DIXXWEJRXYWBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one” is a complex organic molecule that contains a pyridine and a piperidine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is a widely used secondary amine. It is a colorless liquid with an odor described as objectionable, and typical of amines .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the introduction of the pyridine ring . The exact methods would depend on the specific substituents and their compatibility with various reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, along with the ether and ketone functionalities . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions at the carbonyl group, nucleophilic substitutions or eliminations at the ether linkage, and reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, ether, and amine groups would be expected to increase its solubility in polar solvents .

Scientific Research Applications

Convenient Synthesis of Building-Blocks for Pyridine/Piperidine- Decorated Crown Ethers

A study outlines a convenient methodology to synthesize valuable building-blocks like 1-(pyridin-2-yl)ethan-1,2-diol, instrumental in creating functionalized crown ethers. This process involves Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, showcasing the versatility of pyridin-2-yl derivatives in constructing complex organic molecules (Nawrozkij et al., 2014).

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines

Another research effort demonstrates the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone. The use of catalysts like piperidine in reactions with benzylidenemalononitriles and α-cyanoacrylic esters affords these complex structures, highlighting the role of pyridine and piperidine derivatives in facilitating diverse organic syntheses (Mekheimer et al., 1997).

Targeted Synthesis of Cadmium(II) Schiff Base Complexes

Research into the corrosion inhibition properties of cadmium(II) Schiff base complexes showcases the application of pyridin-2-yl and piperidin-1-yl derivatives. These complexes, particularly those involving azido complexes, demonstrate significant potential in corrosion inhibition, linking the structural utility of these derivatives to applications in materials science and corrosion engineering (Das et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain piperidine are used in the treatment of pain, and function by interacting with opioid receptors . Pyridine derivatives are found in a variety of drugs and can have a wide range of effects .

Safety and Hazards

Like all chemicals, safe handling practices should be used to minimize risk. The specific risks associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research could explore the potential uses of this compound, particularly as a pharmaceutical agent. Its structure suggests it could have interesting biological activity .

Properties

IUPAC Name

1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)14-8-5-11(6-9-14)16-12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXXWEJRXYWBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.